

An In-Depth Technical Guide to the Isolation of Frangufoline from *Ziziphus cambodiana*

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Compound of Interest

Compound Name: *Frangufoline*

Cat. No.: *B1250506*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation and characterization of **Frangufoline**, a 14-membered cyclopeptide alkaloid, from the root bark of *Ziziphus cambodiana*. This document details the necessary experimental protocols, from plant material collection and extraction to chromatographic separation and purification. It also presents key quantitative and qualitative data for the identification and characterization of **Frangufoline**. The methodologies described herein are based on established phytochemical techniques for the isolation of cyclopeptide alkaloids from *Ziziphus* species, providing a robust framework for researchers in natural product chemistry and drug discovery. While the bioactivity of **Frangufoline** is noted as sedative, this guide focuses on the technical aspects of its isolation.

Introduction

Ziziphus cambodiana Pierre, a plant belonging to the Rhamnaceae family, is a source of various bioactive secondary metabolites.[1] Among these, cyclopeptide alkaloids are of significant interest due to their diverse pharmacological activities. **Frangufoline**, a known 14-membered frangulanine-type cyclopeptide alkaloid, has been successfully isolated from the root bark of this plant.[1] This guide offers a detailed technical protocol for its extraction, isolation, and characterization, aimed at providing researchers and drug development professionals with a practical workflow for obtaining this compound for further study.

Physicochemical Properties of Frangufoline

A summary of the key physicochemical properties of **Frangufoline** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₃₁ H ₄₂ N ₄ O ₄	[2]
Molecular Weight	534.70 g/mol	[3]
Exact Mass	534.3206 Da	[2]
Appearance	Solid powder	
Solubility	Soluble in DMSO	

Experimental Protocols

The following protocols are a synthesized representation of standard methods for the isolation of cyclopeptide alkaloids from *Ziziphus* species and are specifically adapted for the isolation of **Frangufoline** from *Ziziphus cambodiana*.

Plant Material Collection and Preparation

- **Collection:** The root bark of *Ziziphus cambodiana* should be collected from mature plants.
- **Authentication:** A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
- **Preparation:** The collected root bark is air-dried in the shade until a constant weight is achieved. The dried material is then ground into a coarse powder to increase the surface area for extraction.

Extraction of Crude Alkaloids

- **Solvent Extraction:** The powdered root bark (approximately 10 kg) is subjected to sequential maceration with ethyl acetate (EtOAc) followed by methanol (MeOH) at room temperature.

This process is typically repeated three times with each solvent to ensure exhaustive extraction.

- **Concentration:** The resulting EtOAc and MeOH extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extracts. The reported yield for the EtOAc extract is approximately 144.7 g and for the MeOH extract is 1.4 kg from a large-scale extraction.

Chromatographic Isolation and Purification of Frangufoline

The isolation of **Frangufoline** is achieved through a series of chromatographic steps.

- **Initial Fractionation (Quick Column Chromatography):**
 - **Stationary Phase:** Silica gel.
 - **Procedure:** A portion of the EtOAc soluble extract (e.g., 80 g) is subjected to quick column chromatography on a silica gel column.
 - **Elution:** A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient could be n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane, and finally methanol.
 - **Fraction Collection:** Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- **Further Purification (Sephadex LH-20 Column Chromatography):**
 - **Stationary Phase:** Sephadex LH-20.
 - **Mobile Phase:** Methanol or a mixture of dichloromethane and methanol.
 - **Procedure:** Fractions from the silica gel column that show the presence of cyclopeptide alkaloids (often visualized as blue spots with anisaldehyde-H₂SO₄ reagent on TLC) are pooled, concentrated, and subjected to size exclusion chromatography on a Sephadex LH-20 column to remove pigments and other impurities.

- Final Purification (Preparative HPLC):
 - Stationary Phase: Reversed-phase C18 silica gel.
 - Mobile Phase: A gradient of acetonitrile in water, often with a small amount of trifluoroacetic acid (TFA) as a modifier.
 - Procedure: The final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC). The fractions containing **Frangufoline** are injected onto a C18 column and eluted with a suitable gradient program to yield the pure compound.
 - Detection: UV detection is typically used to monitor the elution of the compound.

Characterization of Frangufoline

The identity and purity of the isolated **Frangufoline** are confirmed by spectroscopic methods.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Frangufoline**.

Table 1: ^1H NMR Spectral Data of **Frangufoline** (500 MHz, CDCl_3)

δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
[Data to be populated from representative spectra]			

Table 2: ^{13}C NMR Spectral Data of **Frangufoline** (125 MHz, CDCl_3)

δ (ppm)	Assignment
[Data to be populated from representative spectra]	

Table 3: Mass Spectrometry Data of **Frangufoline**

Ion	m/z
[M+H] ⁺	535.3279

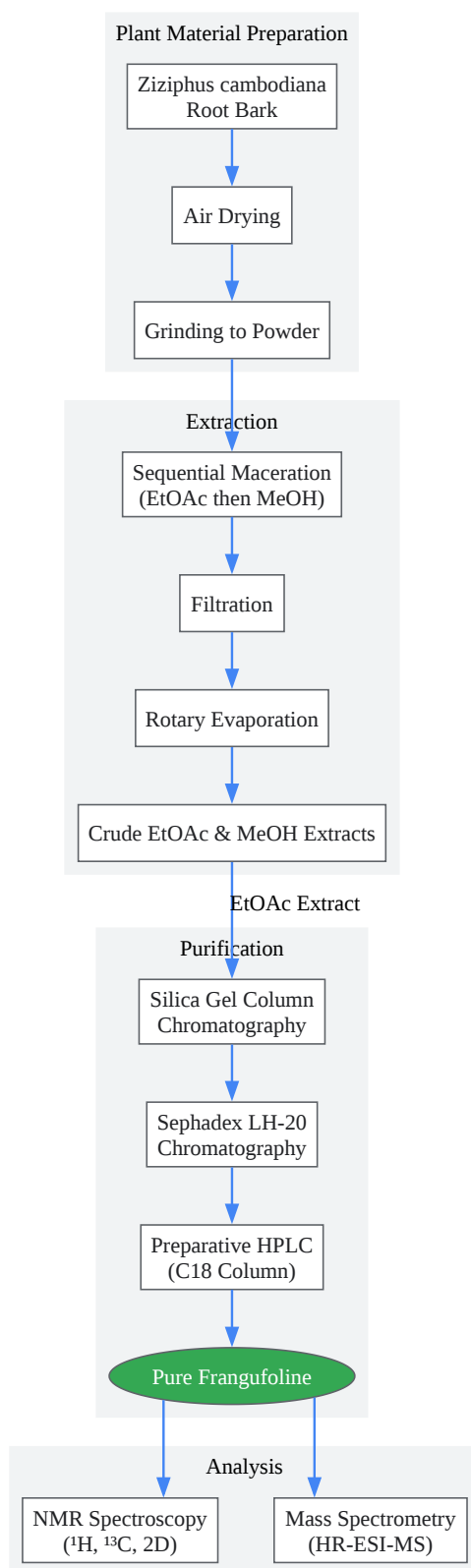
Note: Detailed 1D and 2D NMR experiments (COSY, HSQC, HMBC) are necessary for the complete and unambiguous assignment of all proton and carbon signals.

Optical Rotation

While a specific optical rotation value for **Frangufoline** from *Ziziphus cambodiana* is not readily available in the cited literature, cyclopeptide alkaloids are chiral molecules and are expected to be optically active. The specific rotation should be measured using a polarimeter at a standard wavelength (e.g., 589 nm, the sodium D-line) and reported with the solvent and concentration used.

Experimental Workflow and Logic

The following diagram illustrates the workflow for the isolation of **Frangufoline** from *Ziziphus cambodiana*.



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